

Structure-Activity Relationship (SAR) of Sulfide-Linked Piperazine Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	1-[(Ethylsulfanyl)methyl]-4-methylpiperazine
CAS No.:	99114-77-9
Cat. No.:	B13944689

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Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutics ranging from antihistamines to kinase inhibitors.[1] This guide focuses specifically on sulfide-linked (thioether) piperazine analogs. The sulfide linker (–S–) offers unique physicochemical properties compared to its oxygen (ether) or nitrogen (amine) counterparts, primarily influencing lipophilicity, metabolic susceptibility, and electronic distribution.

This guide objectively compares sulfide-linked analogs against alternative linkers, supported by experimental data in oncology and antimicrobial applications. It details the synthetic pathways, metabolic liabilities (specifically oxidative ring contraction), and critical SAR determinants.

Scaffold Architecture & SAR Logic

The core scaffold consists of a piperazine ring connected to an aryl or heteroaryl tail via a sulfide (thioether) linker. The SAR is governed by three distinct regions:

- The Piperazine Core: Dictates solubility and pKa (typically ~9.8 and 5.6).
- The Sulfide Linker (–S–): The critical pivot point. It acts as a hydrogen bond acceptor (weak), increases lipophilicity (ClogP), and serves as a metabolic handle.
- The Distal Aryl/Heteroaryl Group: Provides specificity for the biological target (e.g., kinase hinge binding).

Comparative Analysis: Linker Atom Impact

The choice of linker atom drastically alters the drug-like properties. The table below compares the Sulfide linker against common alternatives.

Table 1: Physicochemical & Biological Comparison of Piperazine Linkers

Feature	Sulfide Linker (–S–)	Ether Linker (–O–)	Amine Linker (–NH–)	Sulfone Linker (–SO ₂ –)
Electronic Effect	Weak donor / Weak acceptor	Strong donor (resonance)	Strong donor / Basic	Strong Electron Withdrawing
Lipophilicity (ClogP)	High (Increases permeability)	Moderate	Low (Polar)	Low (Polar)
Bond Angle	~92° (More acute, "kinked")	~110° (Tetrahedral)	~107° (Pyramidal)	~104°
Metabolic Stability	Low to Moderate (Oxidizes to SO/SO ₂)	High (Stable)	Moderate (N-dealkylation)	High (Metabolically inert)
Key Liability	S-Oxidation / Ring Contraction	Rapid clearance (if O-dealkylation occurs)	Toxicity (Quinone imine formation)	Solubility issues

“

Expert Insight: The sulfide linker is often employed as a bioisostere for an ether to increase membrane permeability (logP) or to probe the steric constraints of a binding pocket (due to the larger van der Waals radius of Sulfur: 1.80 Å vs Oxygen: 1.52 Å). However, it introduces a "metabolic soft spot."

Critical SAR Case Studies

Case Study A: Anticancer Activity (BCL-2 & Kinase Inhibition)

Sulfide-linked piperazines have shown efficacy in targeting apoptotic pathways. In a study of 1-(2-fluorophenyl)piperazine derivatives, the linker and distal tail were modified to target BCL-2 in breast cancer cells (MDA-MB-231).

- Mechanism: The piperazine nitrogen acts as a key proton acceptor in the active site, while the sulfide/sulfone linker orients the aromatic tail into hydrophobic pockets.
- Data Comparison:
 - Sulfamethoxazole-Piperazine Hybrid (Compound 3e):
(MDA-MB-231).
 - Vindoline-Piperazine Conjugate (Compound 23):
(MDA-MB-468).[\[2\]](#)
 - Observation: Bulky hydrophobic groups (e.g., trifluoromethyl) on the distal phenyl ring, linked via sulfide or methylene, significantly enhance potency compared to unsubstituted analogs.

Case Study B: Antimicrobial & Acaricidal Activity

The sulfide linker is particularly effective in agrochemicals and antimicrobials where lipophilicity drives cuticle/membrane penetration.

- Target: Tetranychus urticae (Two-spotted spider mite) and Pseudomonas aeruginosa.
- Key Compound: 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.[3]
- SAR Finding: The trifluoroethylsulfanyl group (a fluorinated thioether) provided superior activity compared to non-fluorinated ethers. The sulfur atom facilitates the "kink" required for the molecule to fit into the narrow hydrophobic channel of the target receptor.

Table 2: Activity Profile of Thioether vs. Ether Variants

Compound Class	Linker Type	Substituent	Activity (/ MIC)	Outcome
Piperazine-Coumarin	Thioether (-S-)	4-Chlorobenzyl	MIC: (P. aeruginosa)	Superior to Norfloxacin
Piperazine-Coumarin	Ether (-O-)	4-Chlorobenzyl	MIC:	Reduced membrane penetration
Vindoline-Piperazine	Methylene (-CH2-)	4-CF3-Phenyl	(Breast Cancer)	High Potency
Vindoline-Piperazine	Sulfide (-S-)	4-F-Phenyl	(Lung Cancer)	Comparable Potency, different selectivity

Metabolic Liability: The Ring Contraction Mechanism

A critical consideration for sulfide-linked piperazines is bioactivation. Unlike ethers, thioethers can undergo a specific metabolic activation sequence leading to toxicity or loss of activity.

Mechanism:

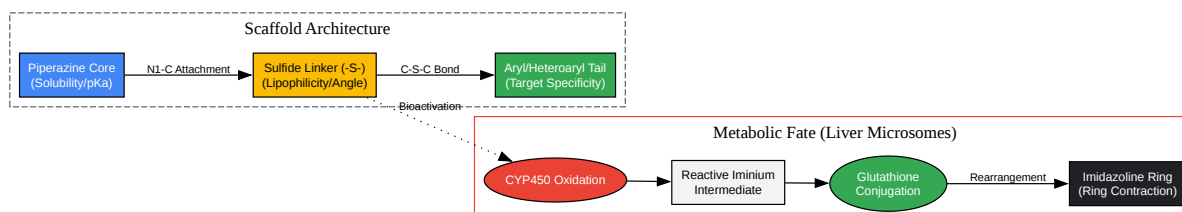
- Oxidation: Cytochrome P450 oxidizes the piperazine ring (2e- oxidation).
- Glutathione (GSH) Trapping: The reactive intermediate is trapped by GSH.[4]
- Ring Contraction: The adduct undergoes rearrangement, contracting the 6-membered piperazine to a 5-membered imidazoline.

This pathway must be monitored during lead optimization. If observed, replacing the sulfide with a sulfone (-SO₂-) or ether (-O-) is the standard remediation.

Visualizations

Diagram 1: SAR Logic & Metabolic Pathway

This diagram illustrates the structural requirements for activity and the metabolic fate of the sulfide linker.



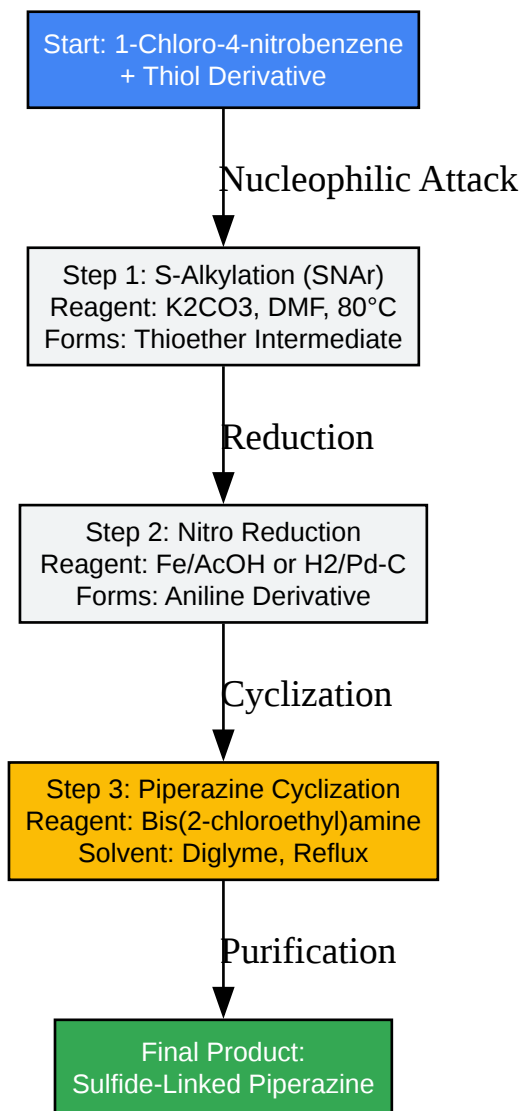
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Caption: Structural components of the sulfide-linked piperazine and the oxidative ring-contraction metabolic pathway.

Diagram 2: Experimental Synthesis Workflow

A standard protocol for synthesizing sulfide-linked piperazines via Nucleophilic Aromatic Substitution (

).



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Caption: Step-by-step synthesis of sulfide-linked piperazines via S-alkylation and cyclization.

Experimental Protocols

Protocol A: Synthesis of 1-(4-(Phenylthio)phenyl)piperazine

This protocol validates the creation of the thioether linkage followed by the construction of the piperazine ring.

Reagents:

- 4-Chloronitrobenzene
- Benzenethiol (Thiophenol)
- Potassium Carbonate (ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">

)[5]

- Iron powder / Acetic Acid
- Bis(2-chloroethyl)amine hydrochloride[3][6]

Step-by-Step Methodology:

- Formation of Thioether: Dissolve 4-chloronitrobenzene (1.0 eq) and benzenethiol (1.1 eq) in DMF. Add (2.0 eq). Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Pour into ice water, filter the yellow solid (4-nitrophenyl phenyl sulfide).
- Reduction: Suspend the sulfide intermediate in glacial acetic acid. Add Iron powder (4.0 eq) portion-wise at 60°C. Reflux for 2 hours. Filter hot through Celite. Neutralize filtrate with NaOH. Extract with Ethyl Acetate to yield 4-(phenylthio)aniline.
- Piperazine Cyclization: Mix the aniline derivative (1.0 eq) with bis(2-chloroethyl)amine hydrochloride (1.2 eq) in diglyme (diethylene glycol dimethyl ether). Reflux for 24 hours.
- Workup: Cool to RT. Basify with 20% NaOH. Extract with . Wash with brine, dry over .[5] Purify via column chromatography (DCM:MeOH 95:5) to obtain the final sulfide-linked piperazine.

Protocol B: Biological Evaluation (MTT Assay)

To verify antiproliferative activity (e.g., against MDA-MB-231).[7]

- Seeding: Plate cells at

 cells/well in 96-well plates. Incubate for 24h.
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

). Ensure final DMSO < 0.1%.
- Incubation: Incubate for 48h at 37°C / 5%

 .
- Detection: Add

 MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO (

).
- Analysis: Measure absorbance at 570 nm. Calculate

 using non-linear regression (GraphPad Prism).

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